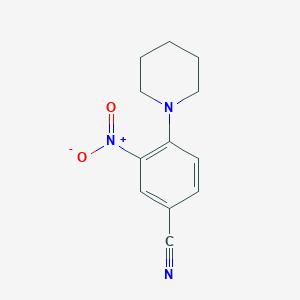

3-Nitro-4-piperidin-1-ylbenzonitrile

CAS No.: 32117-03-6

Cat. No.: VC5115698

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32117-03-6 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 3-nitro-4-piperidin-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

| Standard InChI Key | NVYLIFFJNJWOSE-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Nitro-4-piperidin-1-ylbenzonitrile consists of a benzene ring substituted with:

-

A nitro group (-NO₂) at the 3-position

-

A piperidin-1-yl group (C₅H₁₀N) at the 4-position

-

A cyano group (-CN) at the 1-position

The piperidine ring adopts a chair conformation, minimizing steric interactions with adjacent substituents .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 231.25 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 402.0 ± 40.0 °C (760 mmHg) |

| Flash Point | 196.9 ± 27.3 °C |

| Vapour Pressure | 0.0 ± 0.9 mmHg (25°C) |

| LogP (Octanol-Water) | 3.57 |

The compound's high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Synthesis and Production

Nucleophilic Aromatic Substitution

A plausible synthesis route involves reacting 4-fluoro-3-nitrobenzonitrile with piperidine in acetonitrile under reflux conditions :

Reaction Scheme:

Critical Parameters:

-

Temperature: 80–120°C

-

Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF)

-

Base: Potassium carbonate or triethylamine to scavenge HF

Purification and Yield Optimization

-

Recrystallization: Ethyl acetate/hexane mixtures achieve >95% purity

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4)

-

Yield: Reported yields for analogous reactions reach 78–99% under optimized conditions

Reactivity and Functional Group Transformations

Nitro Group Reductions

The nitro group undergoes catalytic hydrogenation to form 3-amino-4-piperidin-1-ylbenzonitrile:

This amine derivative serves as a precursor for heterocyclic drug candidates .

Nitrile Group Reactivity

-

Hydrolysis: Forms the corresponding benzamide or benzoic acid under acidic/basic conditions

-

Cycloadditions: Participates in [2+3] cycloadditions with azides to form tetrazoles

Comparative Analysis with Structural Analogs

vs. 5-Nitro-2-piperidin-1-ylbenzonitrile

| Property | 3-Nitro-4-piperidin-1-ylbenzonitrile | 5-Nitro-2-piperidin-1-ylbenzonitrile |

|---|---|---|

| Substitution Pattern | meta-nitro, para-piperidine | para-nitro, ortho-piperidine |

| Boiling Point | 402°C | 398°C (estimated) |

| LogP | 3.57 | 3.42 |

The meta-substitution in 3-nitro derivatives enhances thermal stability compared to ortho-substituted analogs .

vs. 3-Nitro-4-piperidin-1-yl-phenylamine

Replacing the nitrile group with an amine (-NH₂):

-

Solubility: Phenylamine derivative exhibits higher aqueous solubility (LogP = 2.1 vs. 3.57)

-

Reactivity: Amine group enables diazotization and coupling reactions absent in nitrile analogs

Research Directions and Applications

Pharmaceutical Intermediates

-

Antimicrobial Agents: Nitro groups enhance bacterial membrane penetration

-

Kinase Inhibitors: Piperidine moieties improve target binding affinity

Materials Science

-

Coordination Polymers: Nitrile groups act as ligands for transition metals

-

Energetic Materials: Nitro/piperidine combinations modify detonation velocities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume